5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid
Overview
Description
5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is an important chemical product. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7BrN2O3 . It has a molecular weight of 271.07 .Physical And Chemical Properties Analysis
This compound is a light yellow solid .Scientific Research Applications
Synthesis and Biological Activity
Research has shown the synthesis of novel compounds from indazole carboxylic acids, such as 5-methoxyindole-3-carboxylic acids with bromine in the 6-position, leading to the creation of biologically active compounds. These compounds are of interest as starting materials for synthesizing analogs of biologically active substances (Grinev et al., 1987).
Anticancer Activity
Another area of application involves the synthesis and anticancer evaluation of certain derivatives, like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which have shown promising results against various cancer cell lines. These studies indicate the potential of such compounds in cancer therapy (Bekircan et al., 2008).
Peptidomimetic and Biologically Active Compounds
5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, prepared through ruthenium-catalyzed synthesis, serve as valuable scaffolds for creating peptidomimetics or other biologically active compounds. This innovative approach overcomes the challenges associated with the Dimroth rearrangement, showcasing the compound's versatility in medicinal chemistry applications (Ferrini et al., 2015).
β-Lactamase Inhibitor Development
The compound has also been utilized in the synthesis of β-lactamase inhibitors, demonstrating potent inhibitory effects against bacterial β-lactamases. This application highlights its importance in combating antibiotic resistance by enhancing the efficacy of penicillin or cephalosporin antibiotics against β-lactamase-producing bacteria (Osborne et al., 1994).
Antiallergic Compounds
Indazole derivatives have been investigated for their antiallergic properties, with some compounds showing significant potency compared to established antiallergic drugs. This suggests their potential use in developing new treatments for allergic reactions (Buckle et al., 1983).
Regioselective Synthesis and Functionalization
The compound's derivatives have been subjected to regioselective protection and subsequent amine coupling reactions, demonstrating their utility in synthesizing novel indazole-based derivatives. These methodologies enable the creation of compounds with potential pharmacological applications (Slade et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit and regulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as chk1, chk2, and sgk kinases) to modulate their activity . This modulation can lead to changes in cellular processes such as cell cycle progression and DNA damage response .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the potential targets of this compound, it may influence cell cycle progression and dna damage response .
Properties
IUPAC Name |
5-bromo-6-methoxy-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-7-3-6-4(2-5(7)10)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCZOPCDLFQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NN=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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